2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Catalog No.
S575264
CAS No.
13252-13-6
M.F
C6HF11O3
M. Wt
330.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoi...

CAS Number

13252-13-6

Product Name

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

Molecular Formula

C6HF11O3

Molecular Weight

330.05 g/mol

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Synonyms

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Potential Alternative to Perfluorooctanoic Acid (PFOA):

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].

However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or FRD-903, is a synthetic per- and polyfluoroalkyl substance (PFAS) []. It was developed as an alternative to perfluorooctanoic acid (PFOA) in the fluoropolymer industry due to PFOA's environmental persistence and health risks []. However, HFPO-DA itself has become a subject of concern due to its similar properties.


Molecular Structure Analysis

The key feature of HFPO-DA's structure is the presence of multiple fluorine atoms. All eight hydrogens on the three central carbon atoms and three on one of the terminal carbon atoms are replaced by fluorine, creating a highly fluorinated molecule []. This extensive fluorination gives HFPO-DA several notable aspects:

  • Strong carbon-fluorine bonds: These bonds are highly stable and contribute to the molecule's resistance to degradation [].
  • Hydrophobic character: The fluorine atoms repel water molecules, making HFPO-DA water-repellent [].
  • Lipophilic character: The fluorine atoms also have an affinity for fats, allowing HFPO-DA to accumulate in living organisms [].

Chemical Reactions Analysis

Specific details about HFPO-DA's synthesis are often proprietary information. However, the general process likely involves the reaction of hexafluoropropylene oxide, a key precursor in fluoropolymer production []. Decomposition of HFPO-DA likely occurs under extreme temperatures or harsh chemical conditions, but the exact reactions are not fully elucidated in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: Approximately 230°C []
  • Solubility: Soluble in organic solvents like acetone and methanol, but insoluble in water []
  • Stability: Highly stable due to strong carbon-fluorine bonds []

The mechanism of action of HFPO-DA is not fully understood in the context of biological systems. However, its lipophilic nature suggests it can accumulate in fatty tissues and potentially disrupt cellular processes [].

  • Toxicity: Studies suggest potential developmental and reproductive effects in animals exposed to HFPO-DA. However, more research is needed to determine human health risks definitively.
  • Persistence: Like other PFASs, HFPO-DA is highly persistent in the environment, raising concerns about long-term exposure [].
  • Bioaccumulation: HFPO-DA has been detected in wildlife and humans, indicating its ability to accumulate in living organisms [].

Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H302 (93.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (93.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13252-13-6

Wikipedia

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Use Classification

PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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